
Asphodelin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asphodelin A is an antimicrobial arylcoumarin compound isolated from the roots of the plant Asphodelus microcarpus . It is known for its antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Botrytis cinerea . The chemical formula of this compound is C15H10O6, and it has a molar mass of 286.236 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Asphodelin A involves the formation of a hydroxycoumarin structure. One common synthetic route includes the condensation of 2,4-dihydroxybenzaldehyde with 4,7-dihydroxycoumarin under acidic conditions . The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from the roots of Asphodelus microcarpus. The extraction process includes drying and grinding the plant material, followed by solvent extraction using ethanol or methanol . The crude extract is then purified using chromatographic techniques to isolate this compound.
Análisis De Reacciones Químicas
Types of Reactions
Asphodelin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Asphodelin A has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other coumarin derivatives.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Mecanismo De Acción
Asphodelin A exerts its antimicrobial effects by interfering with the cell wall synthesis of bacteria and fungi . It targets key enzymes involved in the biosynthesis of peptidoglycan in bacterial cell walls and chitin in fungal cell walls. This disruption leads to cell lysis and death of the microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: A parent compound with similar antimicrobial properties.
Esculetin: Another hydroxycoumarin with antifungal activity.
Scopoletin: A coumarin derivative with antioxidant and antimicrobial properties.
Uniqueness of Asphodelin A
This compound is unique due to its specific substitution pattern on the coumarin ring, which enhances its antimicrobial activity compared to other coumarins . Its ability to target a broad spectrum of microorganisms makes it a valuable compound for further research and potential therapeutic applications.
Propiedades
Número CAS |
923570-49-4 |
|---|---|
Fórmula molecular |
C15H10O6 |
Peso molecular |
286.24 g/mol |
Nombre IUPAC |
3-(2,4-dihydroxyphenyl)-4,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C15H10O6/c16-7-1-3-9(11(18)5-7)13-14(19)10-4-2-8(17)6-12(10)21-15(13)20/h1-6,16-19H |
Clave InChI |
OZOZCKVLUMXFGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)O)C2=C(C3=C(C=C(C=C3)O)OC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide](/img/structure/B14177223.png)
![(3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14177227.png)

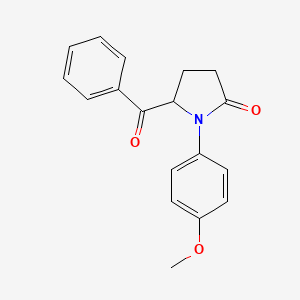


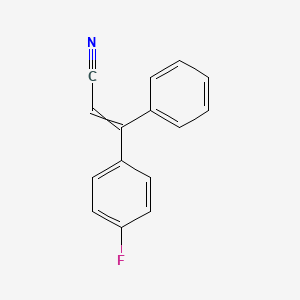
![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate](/img/structure/B14177266.png)

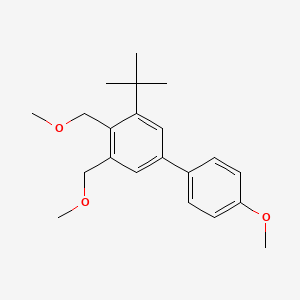
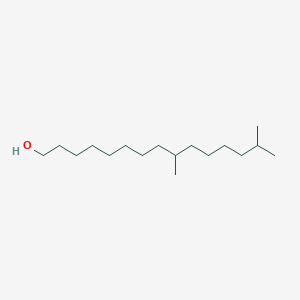

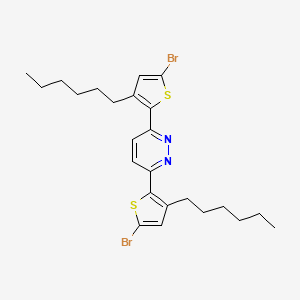
![[3,5-Bis({3,5-bis[(prop-2-yn-1-yl)oxy]phenyl}methoxy)phenyl]methanol](/img/structure/B14177300.png)
